N-(4-aminopiperazin-1-yl)-4-methoxybenzamide
Overview
Description
N-(4-aminopiperazin-1-yl)-4-methoxybenzamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring, an amino group, and a methoxybenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminopiperazin-1-yl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoyl chloride with 4-aminopiperazine. The reaction is usually carried out in a suitable solvent such as dichloromethane or dimethylformamide under anhydrous conditions to prevent hydrolysis of the reactants. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, followed by purification of the product through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of solvent, reaction temperature, and reaction time are optimized to maximize the efficiency of the synthesis process. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-(4-aminopiperazin-1-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group in the piperazine ring can be oxidized to form a nitro group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Formation of N-(4-nitro-piperazin-1-yl)-4-methoxybenzamide.
Reduction: Formation of N-(4-amino-piperazin-1-yl)-4-methoxybenzamide.
Substitution: Formation of derivatives with different substituents on the methoxybenzamide moiety.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as a therapeutic agent for various diseases, such as cancer and neurological disorders.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-aminopiperazin-1-yl)-4-methoxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes or interfere with signal transduction pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
Ethyl 2-(4-aminopiperazin-1-yl)acetate
Properties
IUPAC Name |
N-(4-aminopiperazin-1-yl)-4-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-18-11-4-2-10(3-5-11)12(17)14-16-8-6-15(13)7-9-16/h2-5H,6-9,13H2,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSGGHJPUWRIPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN2CCN(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00665956 | |
Record name | N-(4-Aminopiperazin-1-yl)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00665956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
695806-02-1 | |
Record name | N-(4-Aminopiperazin-1-yl)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00665956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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